(R)-3-(4-bromophenyl)piperidine hydrochloride (R)-3-(4-bromophenyl)piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2409590-07-2
VCID: VC6781172
InChI: InChI=1S/C11H14BrN.ClH/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10;/h3-6,10,13H,1-2,7-8H2;1H/t10-;/m0./s1
SMILES: C1CC(CNC1)C2=CC=C(C=C2)Br.Cl
Molecular Formula: C11H15BrClN
Molecular Weight: 276.6

(R)-3-(4-bromophenyl)piperidine hydrochloride

CAS No.: 2409590-07-2

Cat. No.: VC6781172

Molecular Formula: C11H15BrClN

Molecular Weight: 276.6

* For research use only. Not for human or veterinary use.

(R)-3-(4-bromophenyl)piperidine hydrochloride - 2409590-07-2

Specification

CAS No. 2409590-07-2
Molecular Formula C11H15BrClN
Molecular Weight 276.6
IUPAC Name (3R)-3-(4-bromophenyl)piperidine;hydrochloride
Standard InChI InChI=1S/C11H14BrN.ClH/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10;/h3-6,10,13H,1-2,7-8H2;1H/t10-;/m0./s1
Standard InChI Key SZTZMTODFHPUHI-JTQLQIEISA-N
SMILES C1CC(CNC1)C2=CC=C(C=C2)Br.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a piperidine ring (a six-membered amine heterocycle) with a 4-bromophenyl group attached at the third carbon. The hydrochloride salt form enhances its stability and solubility in polar solvents . The (R)-configuration at the stereocenter is crucial for its biological activity, as enantiomeric purity often dictates pharmacological efficacy .

Key Structural Data:

PropertyValueSource
IUPAC Name(R)-3-(4-bromophenyl)piperidine hydrochloride
Molecular FormulaC₁₁H₁₅BrClN
Molecular Weight276.60 g/mol
CAS Registry Number1159825-25-8
SMILESC1CNCCC1C2=CC=C(C=C2)Br.Cl

Synthetic Methodologies

Grignard Reaction-Based Synthesis

The patent WO2019165981A1 outlines a stereoselective route applicable to analogous piperidine derivatives . Adapting this method for (R)-3-(4-bromophenyl)piperidine hydrochloride involves:

  • Grignard Addition: Reacting N-protected 3-piperidone with 4-bromophenylmagnesium bromide to form 3-hydroxy-3-(4-bromophenyl)piperidine .

  • Dehydration: Eliminating the hydroxyl group using agents like phosphorus oxychloride or silicon-based reductants (e.g., triethylsilane) .

  • Hydrogenation: Catalytic hydrogenation (Pd/C or Raney Ni) saturates the double bond, yielding racemic 3-(4-bromophenyl)piperidine .

  • Chiral Resolution: Diastereomeric salt formation with chiral acids (e.g., L-tartaric acid) separates the (R)-enantiomer .

Example Reaction Conditions:

StepReagents/ConditionsYield
Grignard4-BromophenylMgBr, THF, 0–5°C85–90%
DehydrationPOCl₃, reflux75%
ResolutionL-Tartaric acid, isopropanol, −20°C40–50%

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits high solubility in water (>50 mg/mL) and methanol, attributable to ionic interactions . Stability studies indicate decomposition above 200°C, with hygroscopicity requiring anhydrous storage .

Spectroscopic Data

  • ¹H NMR (D₂O, 400 MHz): δ 7.45 (d, 2H, aromatic), 7.30 (d, 2H, aromatic), 3.50–3.20 (m, 2H, piperidine), 2.90–2.60 (m, 3H), 1.80–1.40 (m, 4H) .

  • IR (KBr): 3420 cm⁻¹ (N-H stretch), 1580 cm⁻¹ (C-Br vibration) .

Pharmacological Relevance

Role in Drug Development

(R)-3-(4-Bromophenyl)piperidine hydrochloride is a precursor to PARP inhibitors like niraparib, which target DNA repair pathways in cancer cells . Its chiral center ensures selective binding to enzymatic active sites, reducing off-target effects .

Clinical Applications:

  • Ovarian Cancer: Niraparib (derived from similar intermediates) showed 60% progression-free survival improvement in phase III trials .

  • Neuropathic Pain: Piperidine derivatives modulate σ-1 receptors, offering analgesic potential .

Future Directions

Ongoing research focuses on:

  • Enantioselective Catalysis: Developing asymmetric hydrogenation to bypass resolution steps .

  • Prodrug Formulations: Enhancing bioavailability via ester or amide prodrugs .

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